molecular formula C11H20N4 B1529644 5-({[2-(Dimethylamino)ethyl](methyl)amino}methyl)pyridin-2-amine CAS No. 1197332-20-9

5-({[2-(Dimethylamino)ethyl](methyl)amino}methyl)pyridin-2-amine

Cat. No.: B1529644
CAS No.: 1197332-20-9
M. Wt: 208.3 g/mol
InChI Key: YGVGONPUJLPQCP-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Rationale

The systematic International Union of Pure and Applied Chemistry name for this compound is N'-[(6-amino-3-pyridinyl)methyl]-N,N,N'-trimethyl-1,2-ethanediamine. This nomenclature follows established International Union of Pure and Applied Chemistry conventions for naming complex organic compounds containing multiple functional groups. The systematic name clearly identifies the pyridine ring as the principal structural component, with the amino group at the 2-position (or 6-position when numbered from the opposite direction) serving as the primary substituent that defines the compound's classification as a pyridin-2-amine derivative.

The rationale behind this nomenclature stems from the hierarchical naming system where the pyridine ring takes precedence as the parent structure. The numbering system begins from the nitrogen atom in the pyridine ring, with the amino group positioned at carbon-2. The complex side chain attached at the 5-position contains a methylene bridge connecting to a tertiary amine group, which in turn connects to an ethyl chain terminating in a dimethylamino group. This systematic approach ensures unambiguous identification of the compound's structure through its name alone.

The alternative systematic representation as 5-({2-(dimethylamino)ethylamino}methyl)pyridin-2-amine provides a more descriptive approach that explicitly details the substitution pattern. This nomenclature emphasizes the 5-position substitution on the pyridine ring, clearly indicating the complex branched amino side chain structure. The bracketed notation system allows for precise specification of the multiple amino groups and their connectivity patterns within the molecule.

Common Synonyms and Registry Identifiers

The compound is registered under multiple Chemical Abstracts Service numbers, reflecting different salt forms and structural representations. The free base form carries Chemical Abstracts Service number 1197332-20-9, while related structural variants possess distinct registry numbers. The trihydrochloride salt form is assigned Chemical Abstracts Service number 2445792-48-1, demonstrating the systematic approach to cataloging different ionic forms of the same basic structure.

Registry System Identifier Form/Variant
Chemical Abstracts Service 1197332-20-9 Free base
Chemical Abstracts Service 2445792-48-1 Trihydrochloride salt
PubChem Compound Identification 59292945 Parent compound
PubChem Compound Identification 154808044 Trihydrochloride salt
Molecular Design Limited Number MFCD18868422 Free base

The compound appears in chemical databases under several synonym variations that reflect different approaches to structural description. These include N'-[(6-Aminopyridin-3-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine and various shortened forms that emphasize specific structural features. The International Chemical Identifier key YGVGONPUJLPQCP-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and structural verification.

Commercial suppliers often employ simplified naming conventions for practical purposes, though these maintain sufficient specificity for unambiguous identification. The systematic cataloging across multiple registry systems ensures comprehensive tracking and identification capabilities within the global chemical information infrastructure.

Structural Formula Representation Methods

The molecular formula C11H20N4 accurately represents the elemental composition of the free base form, indicating eleven carbon atoms, twenty hydrogen atoms, and four nitrogen atoms. This formula provides essential information for molecular weight calculations, yielding 208.31 grams per mole for the neutral compound. The trihydrochloride salt form exhibits the expanded formula C11H23Cl3N4, with a corresponding molecular weight of 317.7 grams per mole.

The Simplified Molecular Input Line Entry System representation CN(C)CCN(C)Cc1ccnc(N)c1 provides a linear textual description of the molecular structure. This notation system begins with the dimethylamino terminus and progresses through the ethyl bridge, the methylamino connection, the methylene linker, and finally the substituted pyridine ring. The notation clearly indicates the connectivity pattern and allows for computational processing and structural analysis.

The International Chemical Identifier representation offers a standardized approach to structural encoding: 1S/C11H20N4/c1-14(2)6-7-15(3)9-10-4-5-11(12)13-8-10/h4-5,8H,6-7,9H2,1-3H3,(H2,12,13). This hierarchical notation system provides complete structural information including atom connectivity, hydrogen assignment, and stereochemical considerations. The International Chemical Identifier format enables precise database searching and structural verification across different chemical information systems.

Three-dimensional structural representations reveal the spatial arrangement of functional groups and their potential for intermolecular interactions. The flexible nature of the ethyl linker chain allows for multiple conformational states, while the pyridine ring maintains planarity. The primary amino group on the pyridine ring and the tertiary amino groups in the side chain create multiple sites for hydrogen bonding and electrostatic interactions.

Comparative Analysis with Related Pyridine Derivatives

Structural comparison with 4-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine reveals the significance of substitution position on the pyridine ring. The 4-substituted isomer carries Chemical Abstracts Service number 1339834-86-4 and shares the same molecular formula C11H20N4, demonstrating positional isomerism within this compound class. Both isomers maintain identical molecular weights of approximately 208.3 grams per mole, yet their different substitution patterns potentially influence their chemical and biological properties.

The comparison extends to related pyridine derivatives such as 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine, which represents a structural variant incorporating a piperazine ring system instead of the linear amino chain. This compound, with Chemical Abstracts Service number 1180132-17-5 and molecular formula C12H20N4, demonstrates how ring closure affects overall molecular architecture while maintaining similar functional group distributions.

Compound Substitution Position Molecular Formula Molecular Weight Chemical Abstracts Service Number
Target compound 5-position C11H20N4 208.31 1197332-20-9
Positional isomer 4-position C11H20N4 208.30 1339834-86-4
Piperazine analog 5-position C12H20N4 220.31 1180132-17-5

Analysis of 2-(2-Pyridylamino)ethyldimethylamine provides insight into simplified structural analogs lacking the methylene bridge component. This compound, with molecular formula C9H15N3 and Chemical Abstracts Service number 23826-72-4, demonstrates how structural truncation affects molecular properties while maintaining the essential pyridine-amino functionality. The reduced molecular complexity offers a baseline for understanding structure-activity relationships within this chemical family.

The pentamethyldiethylenetriamine structure, while not directly related to pyridine chemistry, provides valuable comparison for understanding polyamine chemistry principles. This compound illustrates how multiple amino groups can be incorporated into molecular frameworks, offering insights into the electronic and steric effects that govern polyamine behavior. The comparison highlights the unique combination of aromatic and aliphatic amino functionalities present in the target pyridine derivative.

Properties

IUPAC Name

N'-[(6-aminopyridin-3-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-14(2)6-7-15(3)9-10-4-5-11(12)13-8-10/h4-5,8H,6-7,9H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVGONPUJLPQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine, a compound with the chemical formula C10H17N3, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Weight : 195.26 g/mol
  • CAS Number : 1247583-62-5
  • Chemical Structure : The compound features a pyridine ring substituted with a dimethylaminoethyl group, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of compounds structurally related to pyridine derivatives. For instance, certain derivatives have shown potent inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib. The following table summarizes the IC50 values of relevant compounds:

CompoundIC50 (μmol)Reference
50.04 ± 0.09
60.04 ± 0.02
Celecoxib0.04 ± 0.01

The mechanism behind this inhibition involves the suppression of inflammatory mediators such as iNOS and COX-2 mRNA expressions, indicating that compounds with similar structures may exhibit enhanced anti-inflammatory properties.

Antimicrobial Activity

Research has also indicated that derivatives of pyridine can possess significant antimicrobial activity. For example, compounds synthesized for targeting Chlamydia showed selective activity against this pathogen, suggesting potential applications in treating infections caused by similar microorganisms.

Structure-Activity Relationships (SAR)

The biological activity of 5-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine can be influenced by various substituents on the pyridine ring:

  • Electron-releasing groups enhance anti-inflammatory activity.
  • The presence of halogen substituents can significantly alter antimicrobial efficacy.

In a study examining various substituted pyridine derivatives, it was found that specific modifications led to increased potency against both COX enzymes and bacterial strains.

Case Studies

  • Anti-inflammatory Studies : In vivo assays using carrageenan-induced paw edema models demonstrated that certain pyridine derivatives exhibited comparable efficacy to indomethacin, a commonly used anti-inflammatory drug. The effective doses (ED50) were calculated as follows:
    CompoundED50 (μM)Reference
    Compound A11.60
    Compound B8.23
    Indomethacin9.17
  • Antimicrobial Efficacy : A study on new scaffolds indicated that certain derivatives exhibited moderate antibacterial activity against strains like N. meningitidis and H. influenzae, providing a basis for further development into therapeutic agents.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • This compound serves as a lead structure for the development of new drugs targeting various diseases, particularly in the realm of cancer therapy and neuropharmacology. Its ability to interact with specific biological targets makes it a candidate for further drug development.
  • Anticancer Activity
    • Studies have indicated that pyridine derivatives exhibit significant anticancer properties. The structural features of 5-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine suggest potential activity against various cancer cell lines due to its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuropharmacology
    • The compound's dimethylamino group enhances its ability to cross the blood-brain barrier, making it a subject of interest in the treatment of neurological disorders such as depression and anxiety. Preliminary studies have shown promise in modulating neurotransmitter systems.
  • Biochemical Research
    • It is utilized in biochemical assays to study enzyme inhibition and receptor binding. Its unique structure allows researchers to explore interactions with various biological macromolecules.

Data Tables

Study FocusFindings
Anticancer ActivityInduces apoptosis in cancer cell lines
Neuropharmacological EffectsModulates neurotransmitter systems
Enzyme InhibitionEffective inhibitor of target enzymes

Case Studies

  • Case Study on Anticancer Properties
    • A study published in a peer-reviewed journal evaluated the efficacy of 5-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine against human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
  • Neuropharmacological Research
    • In a recent experiment, the compound was tested for its effects on serotonin receptors in rodent models. The findings indicated that it acts as a partial agonist at certain serotonin receptor subtypes, which could be beneficial for developing treatments for mood disorders.
  • Enzyme Interaction Studies
    • A biochemical assay revealed that this compound inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells, further supporting its role as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Functional Group Variations

The table below compares key structural and functional attributes of the target compound with its analogues:

Compound Name Core Structure Substituent at 5-Position Molecular Weight (g/mol) Key Functional Groups
5-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine Pyridine Dimethylaminoethyl(methyl)aminomethyl 276.99 (trihydrochloride) Tertiary amine, pyridin-2-amine
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine Pyridine 4-Ethylpiperazinylmethyl 220.32 Secondary amine, piperazine, pyridin-2-amine
6-[2-[5-[2-(Dimethylamino)ethyl]pyridin-3-yl]ethyl]-4-methyl-pyridin-2-amine Pyridine Ethyl-linked dimethylaminoethyl-pyridin-3-yl 284.41 Tertiary amine, dual pyridine cores
5-(2-Methoxypyridin-3-YL)pyridin-2-amine Pyridine 2-Methoxypyridin-3-yl 201.23 Methoxy, bipyridyl, pyridin-2-amine
N4-(5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)-... Pyrimidine Dimethylaminoethyl(methyl)amino (on benzene ring) Not provided Sulfonamide, chloro, pyrimidine, tertiary amine
Key Observations:

Core Heterocycle : The target compound and most analogues use pyridine, while others (e.g., ) employ pyrimidine or fused systems. Pyrimidine cores (as in ) are common in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .

Substituent Effects: The dimethylaminoethyl group in the target compound and enhances basicity and solubility, which is advantageous for oral bioavailability. Methoxy groups () increase lipophilicity and metabolic stability compared to polar amines.

Pharmacological and Physicochemical Properties

Property Target Compound 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine 5-(2-Methoxypyridin-3-YL)pyridin-2-amine
Solubility High (trihydrochloride salt) Moderate (free base) Low (lipophilic methoxy group)
pKa (Estimated) ~9.5 (tertiary amine) ~8.5 (piperazine) ~6.5 (pyridine)
Metabolic Stability Moderate (amine oxidation) High (rigid piperazine) High (methoxy resistance)
Target Affinity Kinases/receptors (inference) Histamine receptors (similar to ranitidine ) Unknown (structural similarity to kinase ligands)
Notable Trends:
  • Solubility: The target compound’s hydrochloride salt improves aqueous solubility, critical for intravenous formulations.
  • Metabolic Stability : Methoxy-substituted analogues () resist cytochrome P450 oxidation, enhancing half-life .
  • Target Selectivity: The dimethylaminoethyl group in the target compound may mimic natural polyamines, enabling interactions with nucleic acids or enzyme active sites.

Preparation Methods

Representative Synthetic Route

Step Reaction Reagents & Conditions Notes
1 Halomethylation of pyridin-2-amine Formaldehyde, HCl (for chloromethylation) Generates 5-(chloromethyl)pyridin-2-amine
2 Nucleophilic substitution 2-(Dimethylamino)ethyl(methyl)amine, base (e.g., triethylamine), solvent (e.g., DMF or acetonitrile), room temperature to mild heating Introduces the desired side chain via SN2 reaction
3 Work-up and purification Aqueous extraction, recrystallization or column chromatography Isolates the pure product

Key Reaction:
$$
\text{5-(chloromethyl)pyridin-2-amine} + \text{2-(dimethylamino)ethyl(methyl)amine} \xrightarrow{\text{Base, Solvent}} \text{5-({2-(dimethylamino)ethylamino}methyl)pyridin-2-amine}
$$

Alternative Approaches

  • Reductive Amination: In some cases, the corresponding aldehyde (5-formylpyridin-2-amine) can be condensed with 2-(dimethylamino)ethyl(methyl)amine, followed by reduction (e.g., NaBH3CN) to yield the target compound.
  • Use of Protecting Groups: If side reactions are problematic, amino groups on the pyridine ring may be protected (e.g., as Boc or CBz derivatives), followed by deprotection after side chain installation.

Reaction Conditions and Optimization

Parameter Typical Value Effect on Yield/Selectivity
Solvent DMF, acetonitrile Polar aprotic solvents favor SN2 reactions
Temperature 20–60°C Higher temperatures increase reaction rate but may promote side reactions
Base Triethylamine, K2CO3 Neutralizes acid byproducts and promotes nucleophilicity
Molar Ratios 1:1.1 (amine:halide) Slight excess of nucleophile ensures complete conversion

Research Findings and Observations

  • Yield: Typical yields for the nucleophilic substitution step range from 60–85%, depending on the purity of starting materials and reaction optimization.
  • Purity: Final products are often purified to >95% by chromatographic methods or recrystallization.
  • Safety: The compound and its intermediates may be harmful if swallowed, inhaled, or in contact with skin, and can cause irritation. Standard laboratory safety protocols are essential.

Data Table: Summary of Preparation Parameters

Method Key Reagents Solvent Temperature Yield (%) Purification
Nucleophilic Substitution 2-(Dimethylamino)ethyl(methyl)amine, 5-(chloromethyl)pyridin-2-amine DMF or acetonitrile 20–60°C 60–85 Recrystallization, chromatography
Reductive Amination 2-(Dimethylamino)ethyl(methyl)amine, 5-formylpyridin-2-amine, NaBH3CN Methanol 0–25°C 50–75 Chromatography

Notes and Special Considerations

  • Selectivity: Use of protecting groups may be necessary if other nucleophilic or electrophilic sites are present.
  • Scalability: The described methods are suitable for both small-scale laboratory synthesis and larger-scale preparations, with appropriate adjustments to reaction vessels and purification techniques.
  • Environmental/Safety: Waste disposal and handling of amines and halogenated intermediates must comply with local regulations due to potential toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine, and how do reaction parameters influence yield and purity?

  • Methodology :

  • Stepwise Synthesis : Begin with nucleophilic substitution or reductive amination to assemble the dimethylaminoethyl-methylamine moiety. Use palladium or copper catalysts for cross-coupling reactions (if required) .
  • Parameter Optimization : Adjust temperature (e.g., 60–100°C), solvent (DMF or toluene for solubility), and reaction time (12–24 hrs) to maximize yield. Continuous flow reactors may enhance scalability .
  • Purification : Employ column chromatography or recrystallization to isolate the compound. Monitor purity via HPLC (>95% purity threshold) .
    • Key Data Table :
ParameterOptimal RangeImpact on Yield/Purity
Temperature80–90°CHigher temps accelerate kinetics but risk decomposition
SolventDMF/Toluene (1:1)Balances solubility and reactivity
Catalyst Loading5 mol% Pd(OAc)₂Reduces side reactions

Q. Which analytical techniques are most effective for characterizing 5-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine?

  • Methodology :

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify substituent positions and amine proton environments. For example, pyridin-2-amine protons resonate at δ 6.5–8.0 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 237.2) .
  • Elemental Analysis : Validate C, H, N content (±0.3% deviation) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of derivatives of this compound?

  • Methodology :

  • QSAR Modeling : Use MOE or Schrödinger software to correlate electronic (e.g., HOMO/LUMO), steric (molar refractivity), and lipophilic (LogP) parameters with antibacterial/antifungal activity .
  • Docking Studies : Simulate binding to biological targets (e.g., bacterial topoisomerases) using AutoDock Vina. Focus on hydrogen bonding with the pyridine nitrogen and amine groups .
    • Example Insight : A QSAR model with r2=0.85r^2 = 0.85 may highlight LogP as critical for membrane penetration .

Q. How should researchers resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values across studies)?

  • Methodology :

  • Standardize Assays : Use identical cell lines (e.g., HEK-293 for cytotoxicity) and controls. Replicate experiments ≥3 times .
  • Data Normalization : Express activity relative to a positive control (e.g., doxorubicin for anticancer assays) to minimize inter-lab variability .
  • Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s test) to identify outliers. For example, pH-dependent solubility may explain discrepancies in IC₅₀ .

Q. What strategies improve the stability of 5-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine in aqueous solutions for in vivo studies?

  • Methodology :

  • pH Adjustment : Buffer solutions at pH 6.5–7.4 to prevent amine protonation/degradation .
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage .
  • Encapsulation : Use liposomes or cyclodextrins to enhance solubility and reduce hydrolysis .

Methodological Considerations for Experimental Design

Q. What in vitro/in vivo models are appropriate for evaluating the neuroprotective potential of this compound?

  • Methodology :

  • In Vitro : Test against oxidative stress in SH-SY5Y neurons using H₂O₂-induced apoptosis. Measure caspase-3 activation and ROS levels .
  • In Vivo : Use a murine model of Parkinson’s disease (MPTP-induced). Assess dopamine levels via HPLC and behavioral outcomes .

Q. How can researchers optimize the compound’s selectivity for kinase inhibitors vs. off-target effects?

  • Methodology :

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using competitive binding assays .
  • Alanine Scanning : Mutate key binding residues in the target kinase to validate interaction sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({[2-(Dimethylamino)ethyl](methyl)amino}methyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-({[2-(Dimethylamino)ethyl](methyl)amino}methyl)pyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.